![molecular formula C15H14ClN3S B5620014 2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile
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Overview
Description
The synthesis and study of nicotinonitrile derivatives have been of interest due to their potential applications in various fields, including organic electronics and medicinal chemistry. Although the exact compound "2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile" is not mentioned, related research involves the synthesis of various nicotinonitrile derivatives through reactions that may be applicable to the synthesis of the compound .
Synthesis Analysis
Nicotinonitriles are synthesized through various methods, including condensation reactions and the interaction with different reagents. For example, the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal leads to new reagents for the synthesis of ethyl nicotinates and nicotinonitriles by a vinyl substitution reaction (Dyachenko, 2019).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is characterized using various spectroscopic techniques. For instance, cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl)benzyloxy)-4,6-dimethyl- nicotinonitrile has been synthesized and characterized, revealing its molecular conformation and stabilization through intramolecular interactions (Tewari & Dubey, 2009).
Chemical Reactions and Properties
Reactions of nicotinonitrile derivatives often involve displacement reactions, cyclizations, and interactions with various reagents leading to the formation of complex ring systems. For example, the reaction of 2-chloronicotinonitrile with thioureas leads to the synthesis of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, demonstrating the chemical versatility of nicotinonitrile derivatives (Coppola & Shapiro, 1981).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solvatochromic behavior, can be studied through crystal structure analysis and solvatochromic experiments. The synthesis and crystal structure studies of certain derivatives demonstrate potential use in nonlinear optical materials due to their donor-acceptor structures, although centrosymmetric space group crystallization may limit this application (Bogdanov et al., 2019).
Chemical Properties Analysis
The chemical properties of nicotinonitrile derivatives, including reactivity patterns and the formation of various functionalized compounds through reactions with alkyl halides or other reagents, are pivotal in expanding their applications. For example, the use of dimethylaminoazobenzene 4'-isothiocyanate for peptide sequence analysis illustrates the chemical utility of nicotinonitrile-related compounds in biochemistry (Chang et al., 1976).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-19(2)14-7-8-18-15(12(14)9-17)20-10-11-5-3-4-6-13(11)16/h3-8H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHVXLHZDLUZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)SCC2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile |
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